PEG24 Linker Optimizes siRNA Nanoparticle Delivery In Vivo Compared to Alternative PEG Lengths
In a comparative study of folate receptor-targeted siRNA lipopolyplexes, a bivalent DBCO surface agent containing a PEG24 spacer (DBCO2-ss2-PEG24-FolA) was identified as the optimal formulation for in vivo tumor targeting and gene silencing. This formulation outperformed those prepared with varying PEG lengths in terms of key therapeutic metrics [1].
| Evidence Dimension | In vivo gene silencing efficacy |
|---|---|
| Target Compound Data | ~60% knockdown of tumoral EG5 mRNA in a subcutaneous FR-positive leukemia mouse model |
| Comparator Or Baseline | Formulations prepared with alternative PEG lengths (e.g., PEG12, PEG36) evaluated in the same study |
| Quantified Difference | PEG24 was identified as the optimal spacer, achieving significant survival prolongation in combination therapy, unlike suboptimal PEG lengths [1]. |
| Conditions | Intravenous administration of siRNA/1106/DBCO2-ss2-PEG24-FolA lipopolyplexes in leukemia-bearing mice |
Why This Matters
This direct evidence demonstrates that the PEG24 spacer is not an arbitrary choice; it is a critical parameter for maximizing the efficacy of nanoparticle-based drug delivery systems, guiding procurement for reproducible in vivo results.
- [1] Klein, P. M., Kern, S., Lee, D. J., Schmaus, J., Höhn, M., Gorges, J., Kazmaier, U., & Wagner, E. (2018). Folate receptor-directed orthogonal click-functionalization of siRNA lipopolyplexes for tumor cell killing in vivo. Biomaterials, 178, 630-642. View Source
